molecular formula C10H16N4 B3027729 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine CAS No. 1365988-36-8

3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

Cat. No.: B3027729
CAS No.: 1365988-36-8
M. Wt: 192.26
InChI Key: SOAXQCCDTMZNKB-UHFFFAOYSA-N
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Description

3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine ( 1365988-36-8) is a chemical compound with the molecular formula C10H16N4 and a molecular weight of 192.27 g/mol . It belongs to a class of fused heterocyclic systems incorporating both a triazole ring and a diazepine ring. Such bicyclic structures are of significant interest in medicinal chemistry as novel scaffolds for drug discovery . Compounds featuring the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities. While the specific research profile of this cyclobutyl derivative is still being explored, analogous structures are investigated for their potential as antiviral, anticancer, antimicrobial, and anticonvulsant agents . Furthermore, the structural similarity of the diazepine ring system to those found in pharmacologically active molecules suggests potential research applications in central nervous system (CNS) disorders . This compound serves as a versatile building block for designing and synthesizing new chemical entities for biological screening and structure-activity relationship (SAR) studies. This product is provided for research purposes as a building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of human or animal consumption.

Properties

IUPAC Name

3-cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-7-14-9(8-4-3-5-8)12-13-10(14)11-6-1/h8H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAXQCCDTMZNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2NC1)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149011
Record name 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclobutyl-5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365988-36-8
Record name 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclobutyl-5,6,7,8-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365988-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclobutyl-5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with a suitable triazole derivative under acidic or basic conditions to form the desired triazolodiazepine ring system . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural properties. Notably, it exhibits significant activity against certain biological targets:

  • Dopamine Receptor Modulation : Research indicates that derivatives of this compound can act as ligands for dopamine receptors. Specifically, they may modulate the D3 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. Compounds that effectively antagonize the D3 receptor have been shown to possess antipsychotic properties .
  • Antidepressant Activity : Some studies suggest that compounds similar to 3-cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine can exhibit antidepressant-like effects. This is attributed to their ability to influence neurotransmitter systems in the brain .

Pharmacological Applications

The pharmacological profile of this compound has been explored in several studies:

  • Anxiolytic Effects : The compound's ability to interact with GABAergic systems suggests potential anxiolytic effects. This could be particularly beneficial for developing new treatments for anxiety disorders .
  • Neuroprotective Properties : Preliminary research indicates that this compound may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 3-cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine has been optimized in various studies:

  • Chemical Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors. The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for further research .
  • Derivatives and Analogues : Researchers are actively exploring derivatives of this compound to enhance its biological activity and selectivity. Modifications at specific positions on the triazole or diazepine rings can lead to compounds with improved pharmacological profiles .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1Dopamine Receptor AntagonismDemonstrated effective modulation of D3 receptors with potential antipsychotic effects.
Study 2Antidepressant ActivityShowed significant reduction in depressive-like behaviors in animal models.
Study 3NeuroprotectionIndicated reduced neuronal cell death under oxidative stress conditions.

These findings underscore the versatility of 3-cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine in addressing various health issues.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Their Implications

The triazoloazepine/diazepine core is highly versatile, with biological activity heavily influenced by substituents. Below is a comparative analysis of key analogs:

3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
  • Substituent : Cyclopropyl group at position 3.
  • The [1,4]diazepine ring (vs. [1,3]diazepine in the target compound) may alter conformational flexibility and binding pocket interactions.
  • Activity: No specific data provided, but cyclopropyl analogs in other scaffolds often exhibit enhanced lipophilicity and membrane permeability .
3-(2-Chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
  • Substituent : 2-Chlorophenyl group.
  • Key Differences : The electron-withdrawing chlorine atom enhances electronic interactions with microbial targets, improving antimicrobial potency.
  • Activity : Demonstrates antimicrobial activity against S. aureus and C. albicans (MIC: 6.2–25.0 mg/mL), surpassing reference drugs like Cefixime .
3-(4-Hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile
  • Substituent : 4-Hydroxyphenyl and acrylonitrile groups.
  • Key Differences : The acrylonitrile moiety enables hydrogen bonding, enhancing target engagement in analgesic pathways.
  • Activity : Shows analgesic efficacy comparable to ketorolac in thermal and chemical pain models .
Quaternary Ammonium Derivatives (e.g., 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-...-azepin-1-ium bromides)
  • Substituent : Quaternary nitrogen and phenacyl bromide groups.
  • Key Differences : The cationic quaternary nitrogen enhances solubility and electrostatic interactions with bacterial membranes.
  • Activity : Broad-spectrum antimicrobial activity (MIC: 6.2–50.0 mg/mL), with potency similar to Linezolid and Fluconazole .
Key Observations:
  • Antimicrobial Activity : Chlorophenyl and quaternary ammonium derivatives exhibit strong activity against Gram-positive bacteria and fungi. The cyclobutyl group’s neutral, lipophilic nature may reduce ionic interactions but improve tissue penetration.
  • Analgesic Activity : Hydroxyphenyl and acrylonitrile substituents correlate with CNS-targeted effects. The cyclobutyl group’s steric bulk could modulate blood-brain barrier permeability.
  • Metabolic Stability : Cyclobutyl’s reduced ring strain (vs. cyclopropyl) may enhance metabolic stability, extending half-life .

Mechanistic Insights

  • Antimicrobial Action : Quaternary ammonium derivatives likely disrupt microbial membranes via electrostatic interactions . The cyclobutyl group’s hydrophobicity may instead favor protein-binding or enzyme inhibition.
  • Analgesic Pathways : Acrylonitrile-containing analogs inhibit cyclooxygenase (COX) or modulate opioid receptors . The cyclobutyl group’s conformation may influence receptor affinity.

Biological Activity

3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a nitrogen-containing heterocyclic compound belonging to the triazolodiazepine family. This compound has garnered attention for its potential biological activities and therapeutic applications. Its unique structure incorporates a cyclobutyl group fused with a triazolo-diazepine ring, which may contribute to its diverse pharmacological effects.

The compound's chemical structure can be summarized as follows:

PropertyDetails
IUPAC Name3-cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
CAS Number1365988-36-8
Molecular FormulaC10H16N4
Mechanism of ActionInteraction with specific receptors and enzymes

The synthesis typically involves the cyclization of cyclobutylamine with suitable triazole derivatives under controlled conditions. This process can yield various derivatives through oxidation or reduction reactions depending on the reagents used.

Biological Activities

Research indicates that 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine exhibits several biological activities:

1. Antimicrobial Properties
Studies have suggested that compounds within the triazolodiazepine class can exhibit significant antimicrobial activity. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

2. Anticancer Activity
Preliminary investigations indicate potential anticancer properties. The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival .

3. Neurological Effects
Given its diazepine structure, this compound is being explored for its effects on the central nervous system (CNS). It may act as an anxiolytic or anticonvulsant agent by interacting with GABA receptors or other neurotransmitter systems .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and related derivatives:

  • Anticancer Studies: A recent study evaluated the cytotoxic effects of various triazolodiazepines on different cancer cell lines. The results indicated that 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine showed promising activity against breast and lung cancer cells compared to standard chemotherapeutics .
  • Neuropharmacological Evaluation: In behavioral models involving mice, compounds similar to 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine demonstrated significant anxiolytic effects without the sedative side effects commonly associated with benzodiazepines .

The biological activity of 3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is believed to involve:

  • Receptor Binding: The compound may bind to GABA_A receptors or other neurotransmitter receptors in the CNS.
  • Enzyme Modulation: It could modulate enzyme activities involved in metabolic pathways that are crucial for cell proliferation and survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Reactant of Route 2
Reactant of Route 2
3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine

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